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molecular formula C13H11ClN2O B8328558 6-(4-Chloro-benzylamino)-pyridine-3-carbaldehyde

6-(4-Chloro-benzylamino)-pyridine-3-carbaldehyde

Cat. No. B8328558
M. Wt: 246.69 g/mol
InChI Key: JODIHOOIMBBKHU-UHFFFAOYSA-N
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Patent
US08722702B2

Procedure details

To (5-Bromo-pyridin-2-yl)-(4-chloro-benzyl)-amine (41, 10.00 g, 0.03360 mol) in tetrahydrofuran (400.0 mL) under an atmosphere of nitrogen at −78° C. was added n-butyllithium (17.5 mL, 2.00M in cyclohexane). After 90 minutes, tert-butyllithium (42.00 mL, 1.70M in hexane) was added to the reaction. After 80 minutes, N,N-dimethylformamide (6.9 mL, 0.089 mol) was added to the reaction. The reaction mixture was stirred at −78° C. for 2 hours, then allowed to warm to room temperature for 1 hour. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated to give the crude compound, which was crystallized from tert-butoxyl methyl ether to provide compound (42, 7.66 g, 92.2%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[N:6][CH:7]=1.C([Li])CCC.C([Li])(C)(C)C.CN(C)[CH:29]=[O:30]>O1CCCC1.O>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][NH:8][C:5]2[N:6]=[CH:7][C:2]([CH:29]=[O:30])=[CH:3][CH:4]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NCC1=CC=C(C=C1)Cl
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
6.9 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 80 minutes
Duration
80 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=CC=C(CNC2=CC=C(C=N2)C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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